IOTHALAMATE SODIUM I-125

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Iotalamato de Sodio I 125 es un compuesto radiofarmacéutico utilizado principalmente para evaluar la función renal. Es una sal sódica del ácido iotalámico, marcada con el isótopo radiactivo yodo-125. Este compuesto es particularmente útil para medir la tasa de filtración glomerular (TFG), que es crucial para evaluar la función renal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Iotalamato de Sodio I 125 se sintetiza mediante la yodación del ácido iotalámico con yodo-125. El proceso implica la reacción del ácido iotalámico con yoduro de sodio en presencia de un agente oxidante, típicamente cloramina-T, en condiciones controladas. La reacción se lleva a cabo en un medio acuoso, y el producto se purifica mediante técnicas cromatográficas .

Métodos de producción industrial

La producción industrial del Iotalamato de Sodio I 125 implica la yodación a gran escala del ácido iotalámico, seguida de procesos de purificación y control de calidad para garantizar la seguridad y la eficacia del producto. El producto final es una solución acuosa estéril y no pirogénica que contiene aproximadamente 1 mg de iotalamato de sodio por mL, con una concentración radiactiva de 250-300 µCi/mL .

Análisis De Reacciones Químicas

Tipos de reacciones

El Iotalamato de Sodio I 125 principalmente experimenta reacciones de sustitución debido a la presencia de átomos de yodo. Estas reacciones se ven favorecidas por el anillo aromático rico en electrones del ácido iotalámico, lo que lo hace susceptible a la sustitución electrófila .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran Iotalamato de Sodio I 125 incluyen yoduro de sodio, cloramina-T y varios solventes cromatográficos para la purificación. Las reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del isótopo radiactivo .

Productos principales

El producto principal formado a partir de la yodación del ácido iotalámico es el Iotalamato de Sodio I 125. Otros productos menores pueden incluir ácido iotalámico sin reaccionar y subproductos del proceso de oxidación .

Aplicaciones Científicas De Investigación

El Iotalamato de Sodio I 125 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Su uso principal es en la evaluación de la tasa de filtración glomerular (TFG) en pacientes con enfermedad renal. Este compuesto también se utiliza en varios procedimientos de diagnóstico por imágenes, como la angiografía y la tomografía computarizada, debido a sus propiedades radiopacas .

Además de sus aplicaciones médicas, el Iotalamato de Sodio I 125 se utiliza en estudios de investigación para investigar la función renal y las enfermedades renales. También se emplea en el desarrollo de nuevas técnicas de diagnóstico y agentes de imagenología .

Mecanismo De Acción

El mecanismo de acción del Iotalamato de Sodio I 125 involucra su filtración por los riñones sin reabsorción o secreción. Esta propiedad lo convierte en un agente ideal para determinar la TFG. Cuando se administra por vía intravenosa, el Iotalamato de Sodio I 125 se filtra rápidamente por los glomérulos, proporcionando medidas precisas y confiables de la función renal .

Comparación Con Compuestos Similares

Compuestos similares

Ácido Iotalámico: El compuesto padre del Iotalamato de Sodio I 125, utilizado como agente de contraste diagnóstico en varios procedimientos de imagenología.

Iotalamato de Meglumina: Otra forma de sal del ácido iotalámico, utilizada de manera similar en la imagenología de diagnóstico.

Singularidad

El Iotalamato de Sodio I 125 es único debido a la incorporación del isótopo radiactivo yodo-125, que permite una medición precisa y exacta de la TFG. Esta propiedad lo distingue de otros agentes de contraste no radiactivos y lo hace particularmente valioso en la evaluación de la función renal .

Actividad Biológica

Iothalamate Sodium I-125 is a radiopharmaceutical widely used in clinical settings for assessing renal function, particularly the measurement of glomerular filtration rate (GFR). This article explores its biological activity, mechanism of action, and clinical applications, supported by relevant data and case studies.

Overview of this compound

Chemical Properties:

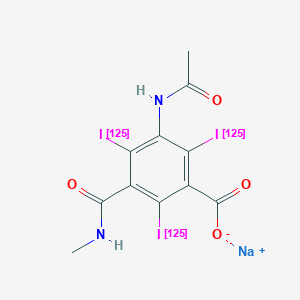

- Molecular Formula: C11H8I3N2O4.Na

- Molecular Weight: 629.8959 g/mol

- Stereochemistry: Achiral

- Charge: Neutral

This compound is a sodium salt of iothalamic acid, labeled with radioactive iodine-125. It serves primarily as a radiographic contrast agent and is utilized in various diagnostic procedures to evaluate kidney function .

Iothalamate acts as a radiotracer that is cleared from the bloodstream by glomerular filtration. Unlike other substances that may undergo tubular secretion or reabsorption, iothalamate clearance closely approximates that of inulin, making it an ideal marker for GFR assessment. After intravenous administration, the effective half-life of I-125 iothalamate is approximately 0.07 days .

Measurement of Glomerular Filtration Rate (GFR)

This compound is primarily used to measure GFR, which is crucial for diagnosing and monitoring renal diseases. The following studies highlight its effectiveness compared to traditional methods:

-

Comparison with Inulin Clearance:

A study involving 19 patients demonstrated that the renal clearances of this compound and inulin were statistically indistinguishable. This suggests that iothalamate can reliably substitute inulin for GFR measurements . -

Reliability and Accuracy:

Research indicates that the clearance of 125I-iothalamate shows minimal bias and high accuracy when compared to other markers like iohexol. The coefficient of variation for test-retest reliability was reported between 6.3% and 8.5%, confirming its robustness as a clinical standard for mGFR assessment . -

Cost-effectiveness:

The use of this compound is often more economical than other methods such as cyanocobalamin Co-57, making it a preferred choice in many clinical settings .

Comparative Clearance Rates

| Substance | Mean Clearance Ratio (to Inulin) | Plasma Protein Binding (%) |

|---|---|---|

| This compound | 1.01 | Negligible |

| Cyanocobalamin Co-57 | Not statistically different | ~22% |

| Endogenous Creatinine | 1.03 | Variable |

This table summarizes the comparative effectiveness and reliability of various substances used for GFR assessment.

Case Studies

-

Study on Renal Function Assessment:

A clinical trial assessed the efficacy of 125I-iothalamate in patients with chronic kidney disease (CKD). The results indicated that using this tracer provided consistent GFR readings across varying stages of CKD, supporting its application in routine clinical practice . -

Large-scale Clinical Trials:

Several large-scale studies have employed iothalamate clearance as a primary endpoint, including the Modification of Diet in Renal Disease Study and the Diabetes Control and Complications Trial, further solidifying its role in renal research .

Propiedades

Número CAS |

17692-74-9 |

|---|---|

Fórmula molecular |

C11H8I3N2NaO4 |

Peso molecular |

629.90 g/mol |

Nombre IUPAC |

sodium;3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2; |

Clave InChI |

WCIMWHNSWLLELS-SQHZOQHUSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

SMILES isomérico |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)[125I].[Na+] |

SMILES canónico |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

Key on ui other cas no. |

17692-74-9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.